molecular formula C9H9BrO3 B13607777 2-(2-Bromo-3-methoxyphenyl)acetic acid

2-(2-Bromo-3-methoxyphenyl)acetic acid

Cat. No.: B13607777
M. Wt: 245.07 g/mol
InChI Key: LJIKMPFFJPTHQX-UHFFFAOYSA-N
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Description

2-(2-Bromo-3-methoxyphenyl)acetic acid is an organic compound that belongs to the class of phenylacetic acids. This compound is characterized by the presence of a bromine atom and a methoxy group attached to the phenyl ring, along with an acetic acid moiety. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-3-methoxyphenyl)acetic acid can be achieved through several methods. One common approach involves the bromination of 3-methoxyphenylacetic acid using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction typically occurs under mild conditions and yields the desired product with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors. This method ensures efficient mixing and precise control over reaction parameters, leading to consistent product quality and higher yields .

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-3-methoxyphenyl)acetic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used in the presence of a polar aprotic solvent like dimethylformamide (DMF).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

    Substitution: Formation of 2-(2-azido-3-methoxyphenyl)acetic acid or 2-(2-thiocyanato-3-methoxyphenyl)acetic acid.

    Oxidation: Formation of 2-(2-bromo-3-methoxybenzaldehyde) or 2-(2-bromo-3-methoxybenzoic acid).

    Reduction: Formation of 2-(3-methoxyphenyl)acetic acid.

Scientific Research Applications

2-(2-Bromo-3-methoxyphenyl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Bromo-3-methoxyphenyl)acetic acid involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other functional groups, leading to the formation of new compounds with potential biological activities .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Bromo-5-methoxyphenyl)acetic acid
  • 2-Methoxyphenylacetic acid
  • 2-(4-Bromo-3-methoxyphenyl)acetic acid

Uniqueness

2-(2-Bromo-3-methoxyphenyl)acetic acid is unique due to the specific positioning of the bromine atom and methoxy group on the phenyl ring. This unique arrangement imparts distinct chemical properties and reactivity compared to other similar compounds. For example, the presence of the bromine atom at the 2-position allows for selective substitution reactions, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C9H9BrO3

Molecular Weight

245.07 g/mol

IUPAC Name

2-(2-bromo-3-methoxyphenyl)acetic acid

InChI

InChI=1S/C9H9BrO3/c1-13-7-4-2-3-6(9(7)10)5-8(11)12/h2-4H,5H2,1H3,(H,11,12)

InChI Key

LJIKMPFFJPTHQX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1Br)CC(=O)O

Origin of Product

United States

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